(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid
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Overview
Description
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6-chloropyridine.
Formation of Intermediate: The 6-chloropyridine undergoes a series of reactions to introduce the amino group at the 2-position. This can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The intermediate is then coupled with a suitable amino acid precursor to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring play crucial roles in binding to enzymes and receptors, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5-chloropyridin-3-yl)propanoic acid
- 2-amino-3-(4-chloropyridin-3-yl)propanoic acid
- 2-amino-3-(3-chloropyridin-3-yl)propanoic acid
Uniqueness
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its isomers.
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
UKRRFOGHAISFEZ-LURJTMIESA-N |
Isomeric SMILES |
C1=CC(=NC=C1C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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